3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one
Description
3-[dimethyl(phenyl)silyl]spiro[33]heptan-1-one is a unique organic compound characterized by its spiro[33]heptane core and a dimethyl(phenyl)silyl group
Properties
CAS No. |
2768327-46-2 |
|---|---|
Molecular Formula |
C15H20OSi |
Molecular Weight |
244.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro[3.3]heptane core or the dimethyl(phenyl)silyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one exerts its effects involves its interaction with specific molecular targets. The spiro[3.3]heptane core provides a rigid, three-dimensional scaffold that can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The dimethyl(phenyl)silyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro[3.3]heptane derivatives and compounds with dimethyl(phenyl)silyl groups. Examples include:
Spiro[3.3]heptane: A simpler analog without the dimethyl(phenyl)silyl group.
Dimethyl(phenyl)silyl derivatives: Compounds with similar silyl groups but different core structures.
Uniqueness
3-[dimethyl(phenyl)silyl]spiro[3.3]heptan-1-one is unique due to its combination of the spiro[3.3]heptane core and the dimethyl(phenyl)silyl group. This combination provides a distinct three-dimensional structure and chemical reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
